

Melting point verification for 3-Chloro-2-(3-chlorophenoxy)aniline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Chloro-2-(3-chlorophenoxy)aniline

CAS No.: 946772-61-8

Cat. No.: B1318587

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Executive Summary

3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8) is a specialized intermediate often utilized in the synthesis of diaryl ether-based kinase inhibitors and agrochemicals. Unlike common reagents, this compound often lacks extensive public experimental data, making in-house verification critical for ensuring downstream synthesis reliability.

This guide provides a rigorous framework for verifying the identity and purity of this compound through melting point (MP) determination.^[1] We compare the two industry-standard "alternatives" for thermal analysis—Capillary Method vs. Differential Scanning Calorimetry (DSC)—and provide a self-validating protocol to establish a definitive melting range for your specific lot.

Compound Profile & Predicted Properties

Before initiating thermal analysis, the operator must understand the structural context to anticipate behavior (e.g., supercooling, sublimation).

Property	Specification	Notes
Chemical Name	3-Chloro-2-(3-chlorophenoxy)aniline	
CAS Number	946772-61-8	Primary Identifier
Molecular Formula	C ₁₂ H ₉ Cl ₂ NO	
Molecular Weight	254.11 g/mol	
Physical State	Solid (Low melting) or Viscous Oil	Dependent on purity/polymorph
Predicted MP	45°C – 65°C	Based on structural isomers
Isomer Reference	3-Chloro-4-(4-chlorophenoxy)aniline (MP: 73-77°C)	Para-substituted analogs typically melt higher than ortho-substituted targets like this one.[2]

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Critical Insight: The ortho positioning of the phenoxy group (2-position) creates steric bulk that disrupts crystal packing compared to para isomers. Consequently, expect a lower melting point and a higher tendency for supercooling.

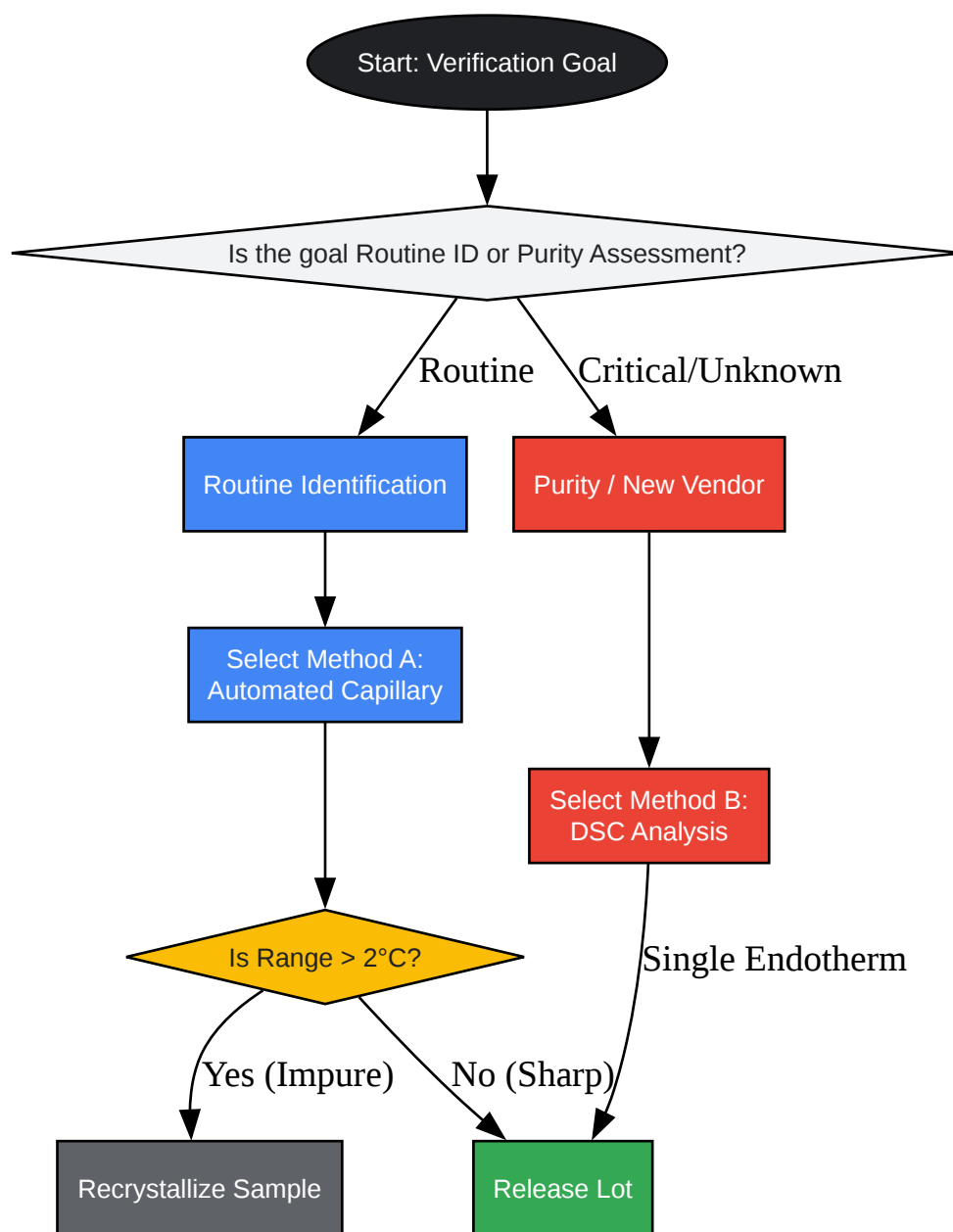
Comparative Methodology: Selecting the Right Alternative

For this specific compound, "performance" is defined by the accuracy and resolution of the thermal data. Below, we compare the two primary alternatives for verification.

Table 1: Performance Comparison (Capillary vs. DSC)

Feature	Method A: Capillary (Automated)	Method B: DSC (Differential Scanning Calorimetry)
Principle	Optical transmission change (Solid Liquid)	Heat flow differential (Endothermic event)
Precision	0.3 – 0.5 °C	0.1 °C
Sample Size	1 – 3 mg	2 – 10 mg
Impurity Detection	Qualitative (Broadening of range)	Quantitative (Purity calculation via van't Hoff)
Best For...	Routine QC / Quick ID	New Vendor Qualification / Purity Analysis
Cost/Run	Low	High

Decision Logic (DOT Visualization)



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Figure 1: Decision tree for selecting the appropriate thermal analysis method based on verification goals.

Experimental Protocol: Automated Capillary Method

While DSC is superior for purity, the Capillary Method is the standard for identity verification in most synthesis labs. This protocol is optimized for **3-Chloro-2-(3-chlorophenoxy)aniline**.^{[2][3]}

Phase 1: Sample Preparation (The "Packing" Variable)

- Objective: Ensure uniform heat transfer.
- Step 1: Dry the sample in a vacuum desiccator over P_2O_5 for 4 hours. Rationale: Hygroscopic moisture depresses MP.
- Step 2: Grind the sample into a fine powder using an agate mortar.
- Step 3: Fill the capillary tube to a height of 2–3 mm.
- Step 4: Compact the sample by dropping the tube through a 1-meter glass tube onto a hard surface (the "drop method"). Rationale: Removes air pockets that cause uneven heating.

Phase 2: The Ramp Protocol

- Instrument: Mettler Toledo MP90 or equivalent.
- Start Temperature: 35°C (Given the predicted low MP).
- Ramp Rate A (Fast Scan): 10°C/min to determine approximate MP.
- Ramp Rate B (Analysis Scan): 1.0°C/min.
 - Expert Note: Do not exceed 1°C/min. Ortho-substituted anilines often exhibit "lattice softening" prior to true melting. A fast ramp will mask the onset temperature.

Phase 3: Data Interpretation

- Onset Point (Meniscus): Record when liquid first appears clearly.
- Clear Point: Record when the last crystal disappears.
- Acceptance Criteria:
 - Range:
2.0°C (e.g., 52.1 – 53.8°C).
 - Deviation: If a reference standard exists, experimental value must be within

1.0°C.

Troubleshooting & Scientific Integrity

Scenario A: The "Oiling Out" Phenomenon

Observation: The sample turns into a viscous droplet/oil before a distinct melt.

- Cause: Trace solvent impurities (Rotovap residue) or inherent low MP of the ortho-isomer.
- Remedy: Perform a Mixed Melting Point test. Mix the sample 1:1 with a known standard of a structural analog (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline) only if the specific standard is unavailable. If the mixture melts lower than the individual components, they are different substances.

Scenario B: Broad Melting Range (> 3°C)

Observation: Gradual softening from 45°C to 55°C.

- Causality: Eutectic impurities.
- Action: Recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate.

Self-Validating System (Calibration)

Before running the sample, verify the instrument using a standard that brackets the expected temperature.

- Standard: Benzophenone (MP: 48.1°C).
- Validation: If Benzophenone reads > 48.6°C or < 47.6°C, recalibrate the sensor before testing the target aniline.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline (Structural Analog Data). Retrieved from [\[Link\]](#)

- Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Retrieved from [\[Link\]](#)

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- To cite this document: BenchChem. [Melting point verification for 3-Chloro-2-(3-chlorophenoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1318587/docs#melting-point-verification-for-3-chloro-2-3-chlorophenoxy-aniline>]

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